molecular formula C20H25N3O6S B2392207 N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-91-6

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2392207
CAS No.: 868982-91-6
M. Wt: 435.5
InChI Key: DRTFYQGCQVTKCS-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that features a furan ring, an oxazolidine ring, and a mesitylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The oxazolidine ring is introduced through a cyclization reaction involving an appropriate precursor, and the mesitylsulfonyl group is added via sulfonylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazolidine ring can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, while the mesitylsulfonyl group can enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the mesitylsulfonyl group, which may result in different reactivity and binding properties.

    N1-(furan-2-ylmethyl)-N2-((3-(tosyl)oxazolidin-2-yl)methyl)oxalamide: Contains a tosyl group instead of a mesitylsulfonyl group, which may affect its chemical and biological properties.

Uniqueness

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can enhance its stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-13-9-14(2)18(15(3)10-13)30(26,27)23-6-8-29-17(23)12-22-20(25)19(24)21-11-16-5-4-7-28-16/h4-5,7,9-10,17H,6,8,11-12H2,1-3H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTFYQGCQVTKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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